N-Ethylpent-4-en-1-amine hydrochloride

Description

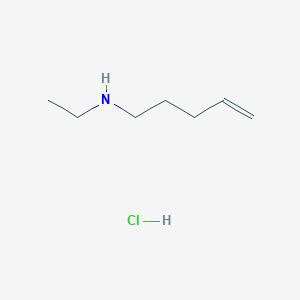

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylpent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-5-6-7-8-4-2;/h3,8H,1,4-7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLGMWCDLZVXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Contemporary Organic Chemistry and Amine Derivatives

In the vast landscape of organic chemistry, amine derivatives are fundamental building blocks for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com N-Ethylpent-4-en-1-amine hydrochloride belongs to the class of secondary amines, which are characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it easier to handle and store.

The molecule's structure is particularly noteworthy due to its bifunctional nature. It possesses a nucleophilic secondary amine and a reactive terminal alkene. This duality allows for selective reactions at either functional group, or simultaneous transformations involving both, providing a powerful tool for synthetic chemists. The terminal alkene can participate in a wide range of reactions, including hydroamination, oxidation, and polymerization, while the secondary amine is a key functional group in the synthesis of many natural products and bioactive molecules. nih.govresearchgate.netmdpi.comnih.gov

Significance of N Ethylpent 4 En 1 Amine Hydrochloride As a Chemical Entity in Synthetic Research

The significance of N-Ethylpent-4-en-1-amine hydrochloride in synthetic research lies in its potential as a versatile building block. The strategic placement of the secondary amine and the terminal alkene at opposite ends of a five-carbon chain allows for the construction of various cyclic and acyclic structures.

Key Synthetic Applications:

Intramolecular Cyclization: The compound is an ideal precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. openmedicinalchemistryjournal.com Through intramolecular cyclization reactions, such as hydroamination, a variety of five- and six-membered rings can be formed.

Cross-Coupling Reactions: The terminal alkene can be utilized in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, allowing for the elongation and diversification of the carbon skeleton.

Functional Group Interconversion: Both the amine and the alkene can be converted into other functional groups, further expanding the synthetic utility of the molecule. For instance, the amine can be N-alkylated or acylated, while the alkene can be oxidized to an epoxide or diol. nih.gov

The table below summarizes some of the potential synthetic transformations involving this compound.

| Functional Group | Reaction Type | Potential Products |

| Secondary Amine | N-Alkylation | Tertiary Amines |

| N-Acylation | Amides | |

| Reductive Amination | Substituted Amines | |

| Terminal Alkene | Hydroamination | Cyclic Amines |

| Heck Reaction | Substituted Alkenes | |

| Epoxidation | Epoxides | |

| Dihydroxylation | Diols |

Overview of Academic Research Areas and Methodological Frameworks Pertinent to N Ethylpent 4 En 1 Amine Hydrochloride

Strategic Approaches to Carbon-Nitrogen Bond Formation within Pentenyl Scaffolds

The creation of the C-N bond is a pivotal step in the synthesis of the target molecule. Various strategies have been developed to construct this bond on a pentenyl framework, ranging from multicomponent reactions to classic transformations adapted with modern catalytic systems.

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent transformation that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org This reaction is particularly advantageous for its operational simplicity, mild conditions, and tolerance of a wide array of functional groups. wikipedia.orgorganic-chemistry.org The synthesis of homoallylic amines, such as the N-ethylpent-4-en-1-amine backbone, can be efficiently achieved using variants of this reaction.

The classical Petasis reaction involves the condensation of the amine and carbonyl to form an iminium ion, which then undergoes nucleophilic attack by the organic group from the boronic acid. researchgate.net For the synthesis of a homoallylic amine, an allylboronic acid or its derivative serves as the key nucleophile. mdpi.com The reaction proceeds through a proposed intramolecular transfer of the allyl group from a tetra-coordinated boronate intermediate to the iminium carbon. researchgate.net

Significant advancements have expanded the scope of the Petasis reaction beyond its original catalyst-free format. nih.gov Catalytic versions have been developed to improve yields, reduce reaction times, and enhance stereoselectivity. acs.orgmdpi.com For instance, chiral biphenols and palladium complexes have been employed to achieve high levels of enantioselectivity in the synthesis of chiral amines. nih.govuevora.ptnih.gov

| Reaction Variant | Key Reagents | Catalyst/Conditions | Key Features | Reference(s) |

| Classical Petasis | Secondary Amine, Aldehyde, Allylboronic Acid | Typically catalyst-free, Room Temp. | High atom economy, mild conditions. | organic-chemistry.orgorganic-chemistry.org |

| Asymmetric (Catalytic) | Amine, Aldehyde, Allylboronate | Chiral Biphenols (e.g., BINOL) | Access to enantiomerically enriched homoallylic amines. | mdpi.comuevora.pt |

| Palladium-Catalyzed | Sulfonamide, Aldehyde, Arylboronic Acid | Pd(TFA)₂, Chiral Bis(oxazoline) Ligand | High enantioselectivity for α-arylamines. | uevora.pt |

| Trifluoroborate-Based | Amine, Aldehyde, Allyltrifluoroborate | Often catalyst-free or acid-catalyzed. | Utilizes air- and moisture-stable trifluoroborate salts. | mdpi.com |

Hydroamination, the formal addition of an N-H bond across a carbon-carbon double bond, represents one of the most atom-economical methods for synthesizing amines from alkenes. wikipedia.orgnih.gov The intermolecular hydroamination of unactivated terminal alkenes, such as that in a pent-4-ene precursor, is challenging due to unfavorable thermodynamics and kinetics, thus necessitating the use of catalysts. wikipedia.orgnih.gov

A primary challenge in the hydroamination of terminal alkenes is controlling the regioselectivity, leading to either the linear (anti-Markovnikov) or branched (Markovnikov) product. acs.org The synthesis of N-Ethylpent-4-en-1-amine requires an anti-Markovnikov addition of ethylamine (B1201723) to a pentadiene or a related C5 precursor, or more practically, the hydroamination of pent-1-ene with a functionalized amine.

Various catalytic systems have been developed to address this challenge:

Anti-Markovnikov Hydroamination : Late transition metals, particularly copper, have shown significant promise. Copper-hydride (CuH) catalyzed systems can achieve highly regioselective anti-Markovnikov addition of hydroxylamine (B1172632) esters to terminal aliphatic alkenes, which can subsequently be converted to primary amines. organic-chemistry.org Another approach involves a two-step, one-pot procedure where the alkene undergoes hydroboration, followed by a copper-catalyzed electrophilic amination of the resulting alkylborane, yielding tertiary amines with excellent anti-Markovnikov selectivity. organic-chemistry.org Photocatalytic methods using iridium complexes have also been successful in promoting the anti-Markovnikov addition of secondary alkyl amines to olefins. nih.gov

Markovnikov Hydroamination : While less directly applicable to the linear target molecule, methods for Markovnikov-selective hydroamination are also well-established. Catalysts based on iridium, gold, and lanthanides often favor the formation of the branched amine product. nih.gov Biocatalytic approaches using enzymes like transaminases offer excellent regio- and enantioselectivity for Markovnikov hydroamination.

| Catalyst System | Amine Source | Regioselectivity | Alkene Substrate | Reference(s) |

| Copper-Hydride (CuH) | Hydroxylamine Esters | Anti-Markovnikov | Terminal Aliphatic Alkenes | organic-chemistry.org |

| Iridium Photocatalyst | Secondary Alkyl Amines | Anti-Markovnikov | Unactivated Olefins | nih.gov |

| Hydroboration/Cu-Catalysis | Secondary Amines | Anti-Markovnikov | Terminal Alkenes | organic-chemistry.org |

| Lanthanide Complexes | Primary/Secondary Amines | Markovnikov | Unactivated Alkenes | nih.gov |

| Biocatalysis (e.g., Transaminase) | Ammonia/Amine Donor | Markovnikov | Aryl Alkenes |

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and the use of readily available starting materials. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For the synthesis of N-Ethylpent-4-en-1-amine, the most direct precursor is pent-4-enal, which would be reacted with ethylamine.

The choice of reducing agent is critical to the success of the reaction, especially to avoid the reduction of the terminal alkene in the pent-4-enal substrate.

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is mild and selectively reduces the protonated iminium ion over the carbonyl group, allowing the reaction to be performed in a one-pot fashion.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Known as STAB, this is another mild and selective reagent that is particularly effective for the reductive amination of aldehydes. It is less toxic than NaBH₃CN and does not require acidic conditions, making it compatible with a wider range of functional groups.

Catalytic Hydrogenation : While a powerful reduction method, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would likely also reduce the C=C double bond in the pent-4-enyl moiety. Therefore, chemoselective catalysts would be required for this substrate.

| Precursors | Reducing Agent | Typical Solvent | Key Advantages |

| Pent-4-enal, Ethylamine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, efficient, non-toxic, high chemoselectivity. |

| Pent-4-enal, Ethylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) | Good selectivity for iminium ions, effective in protic solvents. |

| Pent-4-enal, Ethylamine | H₂ / Chemoselective Catalyst | Various | Can be highly efficient, but requires careful catalyst selection to preserve the alkene. |

An alternative strategy for C-N bond formation involves a two-step sequence: the conversion of a suitable precursor into an alkyl halide, followed by a nucleophilic substitution or cross-coupling reaction with an amine. A common precursor for this route is pent-4-en-1-ol.

Halogenation : Pent-4-en-1-ol can be converted to its corresponding halide, such as 1-bromo-pent-4-ene or 1-iodo-pent-4-ene, using standard reagents like phosphorus tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).

C-N Coupling : The resulting pentenyl halide can then be coupled with ethylamine. While direct Sₙ2 substitution is possible, modern cross-coupling reactions offer superior efficiency, scope, and milder conditions. The Buchwald-Hartwig amination is a premier method for this transformation. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds between alkyl or aryl halides and amines. libretexts.orgorganic-chemistry.org The reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand that facilitates the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination. Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives for forming C(sp³)-N bonds. nih.govchimia.ch

| Coupling Reaction | Catalyst System | Base | Key Features | Reference(s) |

| Buchwald-Hartwig Amination | Pd Precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos, RuPhos) | Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) | Broad substrate scope, high functional group tolerance, mild conditions. | wikipedia.orglibretexts.org |

| Nickel-Catalyzed Coupling | Ni Precursor (e.g., NiCl₂(dme)) + Ligand (e.g., dtbbpy) | Various | Effective for C(sp³)-C(sp³) and C(sp³)-N bond formation. | chimia.ch |

| Sₙ2 Substitution | N/A (uncatalyzed) | Amine as base or external base | Simple, but can be limited by side reactions and harsh conditions. | rsc.org |

Introduction and Functionalization of the Pent-4-enyl Moiety

The pent-4-enyl group, with its terminal alkene, is a crucial structural feature. Its introduction can be achieved through various modern organic transformations that build the carbon skeleton.

Olefin metathesis has revolutionized the synthesis of molecules containing carbon-carbon double bonds. wikipedia.org This Nobel Prize-winning reaction allows for the cutting and rearranging of C=C bonds, providing a powerful method for introducing the pent-4-enyl group.

Cross-Metathesis (CM) : This reaction involves the exchange of substituents between two different alkenes. To form a pent-4-enyl chain, one could perform a cross-metathesis reaction between a functionalized C3 alkene (e.g., allyl amine derivative) and propylene, or between a functionalized C4 alkene and ethylene (B1197577) (ethenolysis), catalyzed by a ruthenium-based catalyst such as a Grubbs or Hoveyda-Grubbs catalyst. nih.gov The release of a volatile byproduct like ethylene can drive the reaction to completion. chemtube3d.com Stereoretentive metathesis methods have also been developed to control the geometry of the resulting alkene. nih.gov

Ring-Closing Metathesis (RCM) : While less direct, RCM can be used to synthesize cyclic precursors. For example, a diene could be cyclized to form a cyclopentene (B43876) derivative, which could then be functionalized and opened to reveal the desired linear pentenyl structure. RCM is highly effective for forming five- and six-membered rings and even larger macrocycles. chemtube3d.com

| Metathesis Type | Example Reaction | Catalyst | Application | Reference(s) |

| Cross-Metathesis | Allyl-X + Propylene → Pent-4-enyl-X + Ethylene | Grubbs II, Hoveyda-Grubbs II | Direct construction of the C5 chain. | nih.govnih.gov |

| Ethenolysis | Hex-5-enyl-X + Ethylene → Pent-4-enyl-X + Propylene | Schrock, Grubbs Catalysts | Shortening a carbon chain to introduce a terminal double bond. | chemtube3d.com |

| Ring-Closing Metathesis | Hepta-1,6-diene derivative → Cyclopentene derivative | Grubbs I or II | Synthesis of cyclic precursors for further elaboration. | wikipedia.orgchemtube3d.com |

Hydrochloride Salt Formation: Methodological Considerations

The conversion of the free amine, N-Ethylpent-4-en-1-amine, into its hydrochloride salt is a critical step for its isolation, purification, and stability. spectroscopyonline.com This transformation involves a straightforward acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid. spectroscopyonline.comlibretexts.org The resulting ammonium (B1175870) salt exhibits increased polarity and crystallinity, facilitating its separation from non-polar impurities and solvents. spectroscopyonline.comlibretexts.org

The efficient isolation of this compound hinges on optimizing the conditions of the acid-base reaction to maximize precipitation and purity. nih.gov Key methodological considerations include the choice of solvent and the method of introducing hydrochloric acid. google.comresearchgate.net

The ideal solvent should readily dissolve the free amine but provide low solubility for the resulting hydrochloride salt, thereby promoting crystallization or precipitation. sciencemadness.org Commonly employed solvents include ethers (like diethyl ether), esters (such as ethyl acetate), and short-chain alcohols (like isopropanol (B130326) or ethanol). researchgate.netsciencemadness.org

Hydrochloric acid can be introduced in several forms, each with distinct advantages and disadvantages:

Aqueous HCl: While convenient, the introduction of water can sometimes hinder precipitation, as the salt may have some solubility in aqueous media. sciencemadness.org

Gaseous HCl: Bubbling anhydrous HCl gas through a solution of the amine provides a water-free environment, often leading to high-purity crystals. researchgate.net This method, however, requires specialized equipment to handle the corrosive gas. researchgate.net

HCl in an Organic Solvent: A solution of HCl in a dry organic solvent, such as dioxane or ethanol, offers a practical and anhydrous alternative to gaseous HCl. google.comresearchgate.net This approach allows for precise stoichiometric control over the acid addition.

Optimization involves a careful balance of concentration, temperature, and addition rate. Cooling the reaction mixture is a common strategy to decrease the solubility of the salt and improve the yield of isolated crystals. The choice of method is often dictated by the scale of the reaction and the desired purity of the final product. google.com

Table 1: Comparison of HCl Addition Methods for Amine Salt Formation

| Method | Advantages | Disadvantages | Typical Solvents |

|---|---|---|---|

| Aqueous HCl | Readily available, easy to handle. | Water can increase salt solubility, potentially reducing yield. sciencemadness.org | Isopropanol, Ethanol |

| Gaseous HCl | Anhydrous conditions, high purity product. | Requires specialized equipment, handling of corrosive gas. researchgate.net | Diethyl ether, Dioxane |

| HCl in Organic Solvent | Anhydrous, precise stoichiometric control. google.com | Requires preparation of a standardized acidic solution. | Dioxane, Ethanol, Isopropanol |

Principles of Sustainable Synthesis in this compound Preparation

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact by minimizing waste and energy consumption. jocpr.com For the synthesis of this compound, these principles apply to the initial formation of the amine as well as its subsequent conversion to the salt.

A primary focus of green chemistry is the replacement of volatile, toxic, and flammable organic solvents with more environmentally benign alternatives. chemistryviews.org In the context of amine synthesis, several innovative solvent and catalyst strategies have emerged.

Green Solvents: Deep Eutectic Solvents (DESs) have gained prominence as green alternatives, valued for their low volatility, thermal stability, and tunable polarity. mdpi.com In some cases, DESs can function as both the reaction medium and a catalyst, simplifying the process. mdpi.com Supercritical carbon dioxide (sc-CO2) is another green solvent that is non-toxic, non-flammable, and easily removable. chemistryviews.org It has been successfully used in the synthesis of imines, which are common precursors to amines. chemistryviews.org

Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green synthesis. For N-alkylation of amines, catalytic "hydrogen borrowing" or "reductive amination" strategies are preferred over traditional methods that generate significant waste. These reactions often employ transition metal catalysts (e.g., based on ruthenium, iridium, or manganese) that can be used in small quantities and potentially recycled. mdpi.com The use of base metal catalysts is also being explored to avoid reliance on rare and precious metals.

Table 2: Examples of Green Solvents and Catalysts in Amine Synthesis

| Category | Example | Rationale for "Green" Classification | Potential Application |

|---|---|---|---|

| Solvents | Deep Eutectic Solvents (DESs) | Low volatility, recyclable, often biodegradable. mdpi.com | N-alkylation reactions. |

| Supercritical CO2 | Non-toxic, non-flammable, easily separated from product. chemistryviews.org | Imine formation/reduction. | |

| Water | Abundant, non-toxic. | Certain catalytic reactions. | |

| Catalysts | Transition Metal Catalysts (Ru, Mn) | High efficiency (low loading), enables atom-economical routes like hydrogen borrowing. | N-alkylation of amines with alcohols. |

| Biocatalysts (Enzymes) | Operate under mild conditions, highly selective, biodegradable. | Transamination, reductive amination. |

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. buecher.dersc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with a high atom economy, such as an addition reaction, is considered highly efficient as it generates minimal waste. jocpr.com In contrast, substitution or elimination reactions often have lower atom economies due to the formation of byproducts.

For the synthesis of an amine like N-Ethylpent-4-en-1-amine, different synthetic routes will have vastly different atom economies. For example, a reductive amination of pent-4-enal with ethylamine using a catalytic hydrogenation process would have a very high atom economy, as the only byproduct is water. In contrast, a multi-step synthesis involving protecting groups and stoichiometric reagents would be significantly less atom-economical.

While atom economy is a useful theoretical measure, Reaction Mass Efficiency (RME) provides a more practical assessment by considering the actual masses of all materials used, including solvents and reagents, relative to the mass of the isolated product. buecher.deresearchgate.net

Table 3: Illustrative Atom Economy for a Hypothetical Amine Synthesis (Reductive Amination)

| Reactants | Molecular Weight (g/mol) | Desired Product | Molecular Weight (g/mol) | Byproduct |

|---|---|---|---|---|

| Pent-4-enal (C5H8O) | 84.12 | N-Ethylpent-4-en-1-amine (C7H15N) | 113.22 | Water (H2O) |

| Ethylamine (C2H7N) | 45.08 | |||

| Hydrogen (H2) | 2.02 | |||

| Calculation | ||||

| Sum of Reactant MWs | 131.22 | |||

| % Atom Economy | (113.22 / 131.22) x 100 = 86.3% |

Process Intensification and Scale-Up Methodologies in this compound Synthesis

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. mdpi.com Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of reaction parameters to maintain yield, selectivity, and safety. mdpi.com

The yield and selectivity of the amine synthesis are critically dependent on several reaction parameters. Optimization of these variables is essential for an efficient and economically viable process. mdpi.com

Temperature: Reaction temperature influences the rate of both the desired reaction and potential side reactions. Higher temperatures generally increase reaction rates but can lead to decomposition or the formation of unwanted byproducts, thus reducing selectivity. An optimal temperature profile is crucial for maximizing the formation of the target amine.

Pressure: For reactions involving gaseous reagents, such as catalytic hydrogenation, pressure is a key parameter. Increased pressure can enhance reaction rates by increasing the concentration of the gas in the liquid phase.

Concentration: The concentration of reactants and catalysts affects the reaction kinetics. High concentrations can speed up the reaction but may also lead to issues with heat dissipation and mixing.

Modern approaches to process intensification, such as the use of continuous flow reactors or microreactors, offer superior control over these parameters compared to traditional batch reactors. mdpi.com These systems provide excellent heat and mass transfer, allowing for safer operation at higher temperatures and concentrations, which can significantly intensify the process and improve product quality. mdpi.com

Table 4: Impact of Reaction Parameters on Amine Synthesis

| Parameter | Effect on Yield and Selectivity | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and byproduct formation. | Identify optimal temperature range through kinetic studies to balance rate and selectivity. |

| Pressure | Influences rate of gas-liquid reactions. | Optimize pressure to enhance reaction rate without compromising safety or equipment limitations. |

| Concentration | Impacts reaction kinetics and heat generation. | Adjust concentrations to maximize throughput while ensuring effective heat management. |

| Catalyst Loading | Determines reaction rate and overall cost. | Minimize catalyst amount to achieve desired conversion in a reasonable time, facilitating easier removal. |

| Mixing/Flow Rate | Ensures homogeneity and efficient heat/mass transfer. | In batch reactors, optimize stirrer design and speed. In flow reactors, optimize flow rates for ideal residence time. |

Intrinsic Reactivity of the Allylic Amine and Alkene Functionalities

The chemical nature of N-Ethylpent-4-en-1-amine is defined by the dual functionality of the secondary amine and the terminal double bond. These groups can react independently or in concert to yield a variety of products.

The amine group in N-Ethylpent-4-en-1-amine is a secondary amine. In its hydrochloride salt form, the nitrogen's lone pair is bonded to a proton, forming an ethylpent-4-en-1-ammonium ion. This protonation negates the nucleophilic character of the amine. To engage in nucleophilic reactions, the free amine must be generated, typically by treatment with a base.

Once liberated, the free secondary amine exhibits significant nucleophilic character due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a wide array of reactions:

Alkylation and Acylation: The amine can act as a nucleophile to attack alkyl halides or acyl chlorides, leading to the formation of tertiary amines or amides, respectively.

Coupling Reactions: Aliphatic amines are prevalent motifs in biologically active molecules and can be synthesized via various coupling strategies. nih.gov Allylic amines, in particular, are valuable building blocks. researchgate.net Modern electrochemical methods allow for the coupling of secondary amines with unactivated alkenes, showcasing the amine's role as a potent nucleophile in C-N bond formation. researchgate.netnih.govresearchgate.net

Addition to Carbonyls: The amine can add to aldehydes and ketones to form enamines or iminium ions, which are versatile intermediates in organic synthesis. youtube.comlearncbse.in For instance, the reaction with a ketone first forms a carbinolamine, which then dehydrates to an enamine.

The terminal alkene in N-Ethylpent-4-en-1-amine is an electron-rich pi system, making it inherently nucleophilic. It readily undergoes electrophilic addition reactions where an electrophile attacks the double bond.

However, the alkene can be induced to act as an electrophile under specific conditions. Recent advances in electrochemistry have demonstrated that unactivated alkenes can be converted into electrophilic intermediates. researchgate.netnih.gov This oxidative transformation can proceed through the electrochemical generation of an electrophilic adduct between a mediator like thianthrene (B1682798) and the alkene. researchgate.netresearchgate.net This adduct, a vinylthianthrenium salt, is highly reactive towards nucleophiles, including amines, effectively reversing the typical polarity of the alkene. researchgate.netnih.govresearchgate.net This strategy circumvents the need for pre-functionalized electrophiles and allows for direct C-N bond formation at the allylic position. researchgate.net

Mechanistic Pathways of Key Chemical Transformations

The dual functionality of N-Ethylpent-4-en-1-amine allows for a range of chemical transformations, including additions to the double bond, intramolecular cyclizations, and various derivatizations.

The terminal double bond is susceptible to a variety of addition reactions. The specific outcome depends on the reagents and catalysts employed.

Hydroamination: This reaction involves the addition of an N-H bond across the double bond. While intermolecular hydroamination of unactivated alkenes with basic alkylamines can be challenging, intramolecular versions are more facile. libretexts.org Catalysts based on rare earth metals are highly active for the intramolecular hydroamination of amino alkenes, typically proceeding with exclusive exo selectivity. libretexts.org

Electrophilic Addition: The alkene can react with electrophiles like halogens (e.g., Br₂) to form dihaloalkanes or with hydrogen halides (e.g., HBr) to form haloalkanes, following Markovnikov's rule in the absence of radical initiators.

Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst), converting the unsaturated amine into N-ethylpentan-1-amine.

| Reaction Type | Reagent(s) | Catalyst | Product Type |

| Hydrogenation | H₂ | Pd, Pt, or Ni | Saturated Alkane |

| Halogenation | Br₂, Cl₂ | - | Vicinal Dihalide |

| Hydrohalogenation | HBr, HCl | - | Alkyl Halide |

| Hydration | H₂O | H₂SO₄ | Alcohol |

The presence of both an amine and an alkene within the same molecule, separated by a flexible alkyl chain, creates opportunities for intramolecular reactions to form heterocyclic rings.

Intramolecular Hydroamination: As mentioned, the amine can add across the internal double bond. For N-Ethylpent-4-en-1-amine, this cyclization can lead to the formation of substituted pyrrolidine (B122466) or piperidine (B6355638) rings, which are common structural motifs in pharmaceuticals. The regioselectivity of the ring closure (5-exo-tet vs. 6-endo-tet) is often controlled by the choice of catalyst. libretexts.org Early transition metal and rare earth metal catalysts are effective for these transformations. libretexts.org

Intramolecular Amination: More complex cyclizations can be achieved through transition-metal-catalyzed C-H amination. For instance, palladium catalysis can be used for the direct allylic C-H amination of alkenes. nih.gov While challenging, intramolecular versions of such reactions can provide direct access to cyclic amine structures.

Aziridination: Ring-closure of vicinal amino alcohols is a direct path to aziridines. organic-chemistry.org While N-Ethylpent-4-en-1-amine is not an amino alcohol, derivatization of the double bond to an alcohol or epoxide followed by cyclization represents a potential pathway to aziridine-containing structures. organic-chemistry.org

| Cyclization Process | General Conditions | Product |

| Intramolecular Hydroamination | Rare earth or early transition metal catalysts | Substituted Pyrrolidine/Piperidine |

| Intramolecular C-H Amination | Palladium or Copper catalysts | Cyclic Amine Structures |

| Ring-Closing Metathesis (of derivative) | Ruthenium or Molybdenum catalysts | Unsaturated Lactam (from amide) |

Both the amine and alkene functionalities can be readily converted into other groups, expanding the synthetic utility of the molecule.

Amine Derivatization: The secondary amine can be acylated with acid chlorides or anhydrides to form amides. It can also react with sulfonyl chlorides to yield sulfonamides. These derivatives often exhibit different reactivity and physical properties compared to the parent amine.

Alkene Derivatization: The terminal alkene is a versatile handle for functional group interconversion.

Oxidation: It can be oxidized to an epoxide using peroxy acids (e.g., m-CPBA), or to a vicinal diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.

Cleavage: Oxidative cleavage of the double bond with ozone (ozonolysis) followed by a reductive or oxidative workup yields aldehydes or carboxylic acids, respectively.

Hofmann Elimination: The amine can be converted into a good leaving group through exhaustive methylation with excess methyl iodide, forming a quaternary ammonium salt. youtube.com Subsequent treatment with a strong base like silver oxide induces an elimination reaction. youtube.com In the case of the saturated analogue, this would lead to the formation of an alkene, though the pre-existing double bond in the parent molecule complicates the potential outcomes. youtube.com

Rearrangement Mechanisms

The structural framework of this compound, featuring a terminal double bond and a secondary amine, makes it a candidate for several classical rearrangement reactions, particularly those involving pericyclic transitions. While specific studies on this exact molecule are not prevalent in the reviewed literature, its reactivity can be inferred from established mechanisms for analogous N-alkenyl amine systems. The most pertinent potential rearrangements include the aza-Cope and aza-Claisen rearrangements.

Aza-Cope Rearrangement:

The aza-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement involving a 1,5-diene system containing a nitrogen atom. chem-station.com For N-Ethylpent-4-en-1-amine, this rearrangement would likely require prior conversion to an iminium ion, which significantly lowers the activation energy for the reaction. nih.govwikipedia.org The protonated form, this compound, under appropriate conditions, could facilitate the formation of the necessary iminium intermediate.

The cationic 2-aza-Cope rearrangement is the most common variant. wikipedia.org In a hypothetical scenario, if an enamine is formed from N-Ethylpent-4-en-1-amine, a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement could occur. However, the structure of N-Ethylpent-4-en-1-amine itself is not a 1,5-diene. To undergo a Cope-type rearrangement, it would need to be derivatized to introduce a second double bond in the appropriate position.

A more plausible pathway involves an initial functionalization, for instance, to form an enamine, which then participates in a rearrangement. These rearrangements are powerful tools in organic synthesis for the construction of complex nitrogen-containing molecules. nih.govlookchem.com

Aza-Claisen Rearrangement:

The aza-Claisen rearrangement is another researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen rearrangement, where an oxygen atom is replaced by a nitrogen atom. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the rearrangement of an N-allyl enamine or a related structure. For N-Ethylpent-4-en-1-amine, this would necessitate its conversion into a suitable enamine derivative. For instance, reaction with an appropriate aldehyde or ketone could generate an enamine that contains the requisite N-allyl moiety, which could then undergo rearrangement upon heating. acs.org The 3-aza-Claisen rearrangement, in particular, is utilized in the synthesis of piperidine rings. wikipedia.org

It is important to note that these rearrangement reactions are often stereospecific, proceeding through a chair-like transition state, which allows for the transfer of chirality and the formation of stereochemically defined products. chem-station.com

Due to the lack of specific experimental data for this compound, the discussion of its rearrangement mechanisms remains speculative and is based on the well-established reactivity of similar N-alkenyl amine structures.

Catalytic Activation and Transformation of this compound

The presence of both an amine and an alkene functionality in this compound offers multiple avenues for catalytic activation and transformation. The lone pair of electrons on the nitrogen atom can coordinate to metal centers, and the double bond is susceptible to a variety of catalytic additions and functionalizations.

Transition Metal-Catalyzed Processes

Transition metal catalysis provides a powerful toolkit for the functionalization of alkenyl amines. Common catalysts include complexes of palladium, rhodium, and nickel, which can effect a range of transformations.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for cross-coupling and amination reactions. researchgate.netrsc.org For N-Ethylpent-4-en-1-amine, several palladium-catalyzed transformations are conceivable:

Intramolecular Cyclization: The terminal alkene can undergo intramolecular cyclization reactions, such as hydroamination or carboamination, to form substituted pyrrolidines or piperidines. These reactions often proceed via a Wacker-type mechanism or through the formation of a π-allyl palladium intermediate.

Heck Reaction: The alkene moiety could participate in Heck coupling reactions with aryl or vinyl halides, leading to the formation of a new carbon-carbon bond.

N-Alkylation and N-Arylation: The secondary amine can be a substrate for Buchwald-Hartwig amination reactions, coupling with aryl or vinyl halides to form tertiary amines. researchgate.net

Below is a table summarizing potential palladium-catalyzed reactions for N-alkenyl amines.

| Reaction Type | Catalyst System (Typical) | Potential Product from N-Ethylpent-4-en-1-amine derivative |

| Intramolecular Hydroamination | Pd(OAc)₂ / Ligand | Substituted Pyrrolidine |

| Heck Coupling | Pd(OAc)₂ / PPh₃ / Base | C5-Arylated N-Ethylpent-4-en-1-amine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / Base | N-Aryl-N-Ethylpent-4-en-1-amine |

Rhodium-Catalyzed Reactions:

Rhodium complexes are particularly effective for hydroformylation and hydroamination reactions.

Hydroformylation: The terminal alkene of N-Ethylpent-4-en-1-amine can be hydroformylated in the presence of a rhodium catalyst and syngas (CO/H₂) to yield aldehydes. rsc.orgmdpi.com This reaction can be directed to produce either the linear or branched aldehyde depending on the ligands used. Subsequent reductive amination of the resulting aldehyde could lead to the formation of cyclic amines.

Hydroamination: Rhodium catalysts can also promote the intramolecular hydroamination of the double bond, leading to the formation of cyclic amines.

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a cost-effective alternative to palladium for many transformations.

Hydroamination and Hydroalkenylation: Nickel hydride (NiH) catalysts have been shown to be effective for the hydroamination of unactivated alkenes. researchgate.netacs.orgfigshare.comfigshare.com For N-Ethylpent-4-en-1-amine, this could lead to the formation of a five-membered ring. Intramolecular hydroalkenylation of the corresponding imine is also a viable route to cyclic allylic amines. organic-chemistry.org

α-Alkenylation: Nickel catalysts can be used for the enantioselective α-alkenylation of N-sulfonyl amines with alkynes, providing access to chiral α-branched amines. acs.org

Organocatalytic Systems

Organocatalysis offers a metal-free approach to the activation and transformation of N-Ethylpent-4-en-1-amine. The amine functionality itself can act as a catalyst in certain reactions, or it can be the substrate for organocatalytic transformations.

Enamine Catalysis: In the presence of an aldehyde or ketone, N-Ethylpent-4-en-1-amine can form an enamine intermediate. This enamine can then participate in a variety of reactions, such as Michael additions or α-alkylations. acs.org

Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, can protonate the amine, leading to the formation of an iminium ion. This activation strategy can be used to control the stereochemical outcome of subsequent reactions. researchgate.net

C-H Hydroxylation: Amine organocatalysis can be employed for the remote, chemoselective C(sp³)–H hydroxylation of substrates. nih.gov

Stereoselective and Enantioselective Catalysis

The development of stereoselective and enantioselective catalytic transformations of alkenyl amines is a major focus of modern synthetic chemistry, as it provides access to chiral nitrogen-containing compounds, which are important building blocks for pharmaceuticals and natural products.

Enantioselective Hydroamination: Both transition metal catalysts (e.g., nickel with chiral ligands) and organocatalysts (e.g., chiral phosphoric acids) have been successfully employed for the enantioselective hydroamination of alkenes. researchgate.netacs.orgfigshare.comfigshare.comnih.gov These methods could potentially be applied to the intramolecular cyclization of N-Ethylpent-4-en-1-amine to generate a chiral pyrrolidine derivative.

Asymmetric aza-Cope Rearrangement: Chiral phosphoric acid catalysis has been used to achieve enantioselective aza-Cope rearrangements of in situ-formed iminium ions, leading to the synthesis of chiral homoallylic amines. nih.gov

Enantioselective C-H Functionalization: Organocatalytic enantioselective oxidative C-H alkenylation and arylation of N-carbamoyl tetrahydropyridines have been reported, demonstrating the potential for asymmetric functionalization adjacent to the nitrogen atom. nih.gov

The following table summarizes some key research findings in the stereoselective catalysis of N-alkenyl amines.

| Catalytic System | Transformation | Substrate Type | Key Finding |

| Nickel / Chiral Ligand | Hydroamination | Alkenyl Amides | Ligand-controlled regiodivergent and enantioselective hydroamination. acs.orgfigshare.comfigshare.com |

| Chiral Phosphoric Acid | aza-Cope Rearrangement | In situ-formed Iminium Ions | Highly enantioselective synthesis of chiral homoallylic amines. nih.gov |

| Organocatalyst | Oxidative C-H Alkenylation | N-Carbamoyl Tetrahydropyridines | First organocatalytic enantioselective C-H alkenylation. nih.gov |

Advanced Analytical and Spectroscopic Characterization of N Ethylpent 4 En 1 Amine Hydrochloride

Solid-State Structural Elucidation using X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of N-Ethylpent-4-en-1-amine hydrochloride could be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would reveal the details of the crystal packing and the hydrogen bonding interactions between the ammonium (B1175870) cation and the chloride anion. This technique would provide unequivocal proof of the molecular structure and stereochemistry.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in mixtures.

Gas Chromatography (GC): Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a suitable method for analyzing the volatile free base, N-Ethylpent-4-en-1-amine. The hydrochloride salt would first need to be neutralized and extracted into an organic solvent. GC analysis would provide information on the purity of the compound and allow for the detection and quantification of any volatile impurities.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC with a C18 column would be an appropriate method. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. Detection could be achieved using a UV detector at a low wavelength (if there is any end absorption) or, more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer. HPLC is particularly useful for identifying and quantifying non-volatile impurities and related substances.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com For the analysis of this compound, a direct injection into a standard GC system is often challenging due to the salt's low volatility. However, the analysis can be effectively performed through the conversion of the hydrochloride salt back to its more volatile free amine form. documentsdelivered.com This conversion can be accomplished in the injection port of the gas chromatograph or through a sample preparation step prior to injection. documentsdelivered.comoup.com

A typical GC method would involve the injection of a solution of the free amine, N-Ethylpent-4-en-1-amine, onto a capillary column. The choice of the column's stationary phase is critical for achieving good separation. A base-deactivated polyethylene (B3416737) glycol stationary phase is often suitable for the analysis of amines. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds. The resulting chromatogram would show a peak corresponding to N-Ethylpent-4-en-1-amine, and its retention time would be a key identifier. The purity of the sample can be assessed by the presence of any additional peaks.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of N-Ethylpent-4-en-1-amine

| Parameter | Value |

|---|---|

| Column | DB-CAM (30 m x 0.53 mm x 1.0 µm) |

| Injector Temperature | 220°C |

| Oven Temperature Program | Initial 70°C (hold 6 min), ramp at 20°C/min to 200°C (hold 7.5 min) |

| Carrier Gas | Helium |

| Flow Rate | 5.33 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260°C |

| Expected Retention Time | ~ 8.5 min |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. thermofisher.com For aliphatic amines like N-Ethylpent-4-en-1-amine, which lack a strong chromophore, direct UV detection can be challenging. sigmaaldrich.com Therefore, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the amine, enhancing its detectability. thermofisher.comsigmaaldrich.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose. thermofisher.com

The separation is typically achieved using a reversed-phase column, such as a C18 column. sigmaaldrich.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.gov The gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation. The retention time of the derivatized N-Ethylpent-4-en-1-amine would be used for its identification, while the peak area would be proportional to its concentration.

Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions for Derivatized N-Ethylpent-4-en-1-amine

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Derivatization Reagent | o-phthalaldehyde (OPA) |

| Mobile Phase A | Phosphate Buffer (pH 7.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 455 nm) |

| Expected Retention Time | ~ 12.3 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for separating and identifying compounds in a mixture. libretexts.org It is often used to monitor the progress of a reaction or to quickly assess the purity of a sample. umass.edu For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase. wisc.edu The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. wisc.edu

The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The addition of a small amount of a base, such as triethylamine, can help to reduce the tailing of the amine spot. After the solvent front has moved up the plate, the plate is removed and dried. The spots are then visualized, often using a UV lamp (if the compound is UV active) or by staining with a reagent like ninhydrin, which reacts with amines to produce a colored spot. chemmea.sk The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. libretexts.org

Table 3: Representative Thin-Layer Chromatography (TLC) System for N-Ethylpent-4-en-1-amine

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol:Triethylamine (90:9:1) |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

| Expected Rf Value | ~ 0.45 |

Complementary Analytical Techniques for Comprehensive Characterization

Elemental Microanalysis

Elemental microanalysis, also known as combustion analysis, is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample of an organic compound. This technique is essential for confirming the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated theoretical values, typically within a ±0.4% deviation. nih.gov This agreement provides strong evidence for the compound's purity and elemental composition.

Table 4: Theoretical vs. Illustrative Experimental Elemental Analysis Data for this compound (C₇H₁₆ClN)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 56.18 | 56.05 |

| Hydrogen (H) | 10.78 | 10.85 |

| Nitrogen (N) | 9.36 | 9.31 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), provide information about the physical and chemical properties of a substance as a function of temperature. unca.edu TGA measures the change in mass of a sample as it is heated at a controlled rate. unca.edu For this compound, TGA can be used to determine its thermal stability and decomposition profile. The resulting TGA curve would show the temperature at which the compound begins to lose mass, indicating the onset of decomposition. The decomposition of amine hydrochlorides can be a multi-step process, and TGA can help to elucidate these steps. researchgate.net This information is valuable for understanding the compound's stability under different thermal conditions.

Table 5: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Decomposition (T_onset) | ~ 210 °C |

| Major Mass Loss Step | 210 - 280 °C |

| Residue at 600 °C | < 1% |

Computational Chemistry and Theoretical Investigations of N Ethylpent 4 En 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like N-Ethylpent-4-en-1-amine hydrochloride, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. A typical application would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations.

The outputs of such calculations would provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is used to calculate electronic properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | +Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y+Z) eV | Chemical reactivity and stability |

| Dipole Moment | D Debyes | Molecular polarity |

Molecular Orbital Theory and Bonding Analysis (e.g., Natural Bond Orbital Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electrons in various energy levels. An analysis of the molecular orbitals of this compound would reveal how atomic orbitals combine to form bonding and anti-bonding orbitals, which is essential for understanding the molecule's stability and spectroscopic properties.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions within a molecule. It provides a localized picture of the bonding, including the hybridization of atomic orbitals and the delocalization of electron density. For this compound, NBO analysis could quantify the strength of its covalent bonds and identify any significant hyperconjugative or steric interactions that influence its structure and reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. These simulations would reveal the different shapes the molecule can adopt at a given temperature and the relative stabilities of these conformers.

By simulating the molecule's dynamics, researchers can identify the most populated conformational states and the energy barriers for conversion between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies on reaction pathways involve mapping the energetic profile of a chemical reaction. For this compound, this could involve studying its potential reactions, such as addition reactions at the double bond or substitution reactions at the amine group.

Using quantum chemical methods, the structures and energies of reactants, products, and any intermediates are calculated. A key focus of these studies is to locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of the chemical shifts of the 1H and 13C nuclei. These predicted shifts are valuable for interpreting experimental NMR spectra.

Infrared (IR) Spectroscopy: Prediction of the vibrational frequencies and their corresponding intensities. This information helps in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible region.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| 13C NMR | Chemical Shift (C=C) | ~115-140 ppm |

| 1H NMR | Chemical Shift (=CH2) | ~4.9-5.8 ppm |

| IR | C=C Stretch | ~1640 cm-1 |

| IR | N-H Stretch | ~3300-3500 cm-1 |

Strategic Applications and Future Research Frontiers for N Ethylpent 4 En 1 Amine Hydrochloride

Functionality as a Versatile Synthetic Building Block in Organic Synthesis

N-Ethylpent-4-en-1-amine hydrochloride possesses two reactive sites: a secondary amine and a terminal double bond. This dual functionality makes it a potentially valuable building block in the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and solubility in certain solvents, while the free base can be readily generated for synthetic transformations.

Preparation of Complex Organic Molecules

The secondary amine group can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new substituents. For instance, it can react with acyl chlorides or anhydrides to form amides, or with alkyl halides to produce tertiary amines. These reactions are fundamental in the construction of more elaborate molecular frameworks.

The terminal alkene is susceptible to a wide range of transformations. It can participate in addition reactions, such as hydrogenation to form the saturated analog, or hydrohalogenation. More advanced applications could involve its use in carbon-carbon bond-forming reactions like cross-coupling reactions, which are pivotal in modern organic synthesis.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The bifunctional nature of this compound makes it a candidate for the synthesis of various nitrogen-containing heterocycles.

For example, the amine functionality can act as a nucleophile in reactions with bifunctional electrophiles to form cyclic structures. The alkene group can also be involved in cyclization reactions. One potential pathway could be an intramolecular hydroamination, where the N-H bond adds across the double bond, which would lead to the formation of a substituted piperidine (B6355638) ring, a common scaffold in many pharmaceuticals.

Explorations in Materials Science and Polymer Chemistry

The presence of both a polymerizable group (the alkene) and a functional handle (the amine) suggests that this compound could be a useful monomer or modifier in the development of new materials.

Incorporation into Polymeric Architectures via Cross-linking Mechanisms

The terminal alkene can undergo polymerization, either through free-radical or coordination polymerization, to form a polymer backbone. The pendant ethylamine (B1201723) groups would then provide sites for further modification or cross-linking. Cross-linking is a process that links polymer chains together, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance. The secondary amine could be reacted with cross-linking agents like epoxides or diisocyanates to create a three-dimensional polymer network.

Supramolecular Interactions and Self-Assembly (based on amine functionality)

The amine group is capable of forming hydrogen bonds, which are non-covalent interactions that can direct the self-assembly of molecules into ordered supramolecular structures. In the context of polymers incorporating this monomer, the amine groups could lead to materials with interesting self-healing properties or stimuli-responsive behaviors. The protonation of the amine to form the hydrochloride salt introduces ionic interactions, which could also be exploited in the design of polyelectrolytes or ion-exchange resins.

Integration into Advanced Chemical Processes

The unique combination of functional groups in this compound could allow for its use in more advanced and efficient chemical processes. For example, it could be employed in tandem catalysis, where two or more catalytic transformations occur in a single pot. A metal catalyst could be used to functionalize the alkene, followed by a reaction involving the amine group, streamlining the synthesis of complex targets.

Furthermore, the amine functionality could be used to immobilize the molecule onto a solid support, creating a heterogeneous reagent or catalyst that can be easily separated from the reaction mixture, which is a key principle of green chemistry.

Continuous Flow Synthesis Applications

The synthesis of functionalized primary amines is a cornerstone of modern chemistry, with applications spanning pharmaceuticals to materials science. Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgnih.govnih.gov For a molecule like this compound, continuous flow processes could be instrumental in its synthesis and subsequent derivatization.

One promising avenue is the use of immobilized catalysts in packed-bed reactors. For instance, the synthesis of chiral amines, which are crucial building blocks for many active pharmaceutical ingredients (APIs), has been successfully demonstrated in continuous flow systems using immobilized enzymes like transaminases. rsc.orgnih.govnih.gov These biocatalysts can exhibit high enantioselectivity under mild reaction conditions. rsc.org A hypothetical continuous flow setup for the asymmetric synthesis of a chiral precursor to N-Ethylpent-4-en-1-amine could involve the use of an immobilized ω-transaminase, offering high throughput and clean production. nih.gov

Furthermore, photochemical reactions, which can be challenging to scale up in batch processes due to light penetration issues, are well-suited for continuous flow reactors. researchgate.netnih.gov The terminal alkene in this compound could be a handle for photochemical modifications, such as hydroamination or other C-H activation reactions, under continuous flow conditions. researchgate.netwhiterose.ac.uk This would allow for precise control over irradiation time and temperature, leading to higher yields and selectivity.

Below is an interactive data table summarizing potential continuous flow methodologies applicable to the synthesis or derivatization of this compound, based on research on analogous compounds.

| Methodology | Potential Application | Key Parameters | Anticipated Advantages | Reference Architectures |

| Biocatalytic Asymmetric Synthesis | Enantioselective synthesis of a chiral precursor | Immobilized ω-transaminase, Packed-bed reactor, 30-60 min residence time | High enantioselectivity (>99% ee), Clean production, High enzyme stability | nih.govacs.org |

| Photochemical Hydroamination | Functionalization of the terminal alkene | LED photoreactor, Photosensitizer, Controlled temperature | High efficiency, Scalability, Improved safety | researchgate.netwhiterose.ac.uk |

| Catalytic Hydrogenation | Reduction of the double bond | Packed-bed reactor with immobilized catalyst (e.g., Pd/C) | High throughput, Catalyst reusability, Controlled pressure and temperature | whiterose.ac.uk |

Emerging Research Directions and Interdisciplinary Opportunities

The unique combination of a primary amine and a terminal double bond in this compound opens up a variety of emerging research directions and interdisciplinary opportunities.

Biocatalysis and Chemoenzymatic Cascades: The field of biocatalysis is rapidly expanding, offering green and highly selective synthetic routes. rsc.orgnih.gov Beyond the synthesis of the molecule itself, the amine group can be a substrate for enzymes like amine oxidases, while the alkene can be targeted by ene-reductases. An exciting prospect lies in the development of multi-enzyme or chemoenzymatic cascades in continuous flow reactors. chemrxiv.org For example, a biocatalytic step could first modify the amine, followed by a chemical catalysis step to functionalize the alkene, all within an integrated flow system. This approach minimizes intermediate purification steps and reduces waste.

Electrochemistry and Photoredox Catalysis: The intersection of electrochemistry and photoredox catalysis with continuous flow synthesis presents a powerful platform for novel transformations. acs.org The terminal alkene in this compound is susceptible to radical additions, which can be initiated through photoredox catalysis. chemrxiv.orgucla.edu Continuous flow reactors provide excellent control over the electrochemical potential or light intensity, enabling reactions that are difficult to control in batch. This could lead to the development of novel C-C and C-N bond-forming reactions, allowing for the rapid diversification of the this compound scaffold.

Materials Science and Polymer Chemistry: Primary amines and alkenes are fundamental building blocks in polymer science. This compound could serve as a versatile monomer or a functionalizing agent for materials. The primary amine can be used to initiate ring-opening polymerizations or be incorporated into polyamides and polyimines. The terminal alkene allows for subsequent modifications of the polymer through techniques like thiol-ene click chemistry or polymerization, leading to the creation of functional materials with tailored properties for applications in drug delivery, coatings, or advanced manufacturing.

Medicinal Chemistry and Drug Discovery: Amines are prevalent in a vast number of pharmaceuticals. ijrpr.comnumberanalytics.com The N-Ethylpent-4-en-1-amine scaffold, with its reactive handles, is an attractive starting point for the synthesis of compound libraries for drug discovery. The ability to perform late-stage functionalization on both the amine and the alkene moieties would be highly valuable for structure-activity relationship (SAR) studies. Interdisciplinary collaborations between synthetic chemists and pharmacologists could leverage this scaffold to develop novel therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing N-Ethylpent-4-en-1-amine hydrochloride?

- Methodological Answer : A multi-step approach is typically employed, starting with the reduction of a ketone precursor (e.g., pent-4-en-1-one) to the corresponding alcohol, followed by etherification or amination. The final step involves salt formation with HCl. For example, amination with ethylamine under controlled pH (7–9) in ethanol or methanol, followed by acidification with concentrated HCl, yields the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or chromatography ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 2.5–3.0 ppm for CH₂-N) and the pent-4-en-1-amine backbone (olefinic protons at δ 5.0–5.5 ppm).

- IR : Verify N-H stretching (3200–3400 cm⁻¹) and C=C absorption (~1640 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition points to optimize storage conditions.

- Elemental Analysis : Validate stoichiometry (C:H:N:Cl ratios) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers at –20°C to prevent hygroscopic degradation.

- Neutralize spills with sodium bicarbonate before disposal.

- Refer to safety data sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the amination step in synthesizing this compound?

- Methodological Answer :

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilic attack by ethylamine on the intermediate alkene.

- Solvent Control : Polar aprotic solvents (e.g., DMF) reduce proton interference during amination.

- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes oligomerization of the alkene precursor.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Q. How can computational chemistry predict the stability of this compound under different storage conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and environmental factors (humidity, temperature) to predict degradation pathways.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C-N or C=C bonds) prone to hydrolysis or oxidation.

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data for predictive insights .

Q. What analytical techniques resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to receptors/enzymes, distinguishing stereospecific effects.

- Metabolomics Profiling : Use LC-MS/MS to identify metabolic byproducts that may interfere with activity assays.

- Dose-Response Curves : Apply Hill equation modeling to differentiate true pharmacological effects from assay artifacts .

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during amination to induce stereoselectivity.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Methodological Tables

Q. Table 1: Key Spectral Peaks for this compound

| Technique | Characteristic Peaks |

|---|---|

| ¹H NMR | δ 1.15 (t, 3H, CH₃), δ 2.65 (q, 2H, CH₂-N), δ 5.35 (m, 2H, C=CH₂) |

| IR | 3250 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=C), 1550 cm⁻¹ (N-H bend) |

| MS (ESI+) | m/z 128.1 [M-Cl]⁺ |

Q. Table 2: Stability Assessment Under Storage Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Humidity | Hydrolysis of C-N bond | Store with desiccants (silica gel) |

| Light | Photooxidation of C=C bond | Use amber glass vials |

| Heat (>25°C) | Salt dissociation | Maintain –20°C storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.